molecular formula C11H13N3S B1359571 N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 337310-79-9

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1359571
CAS No.: 337310-79-9
M. Wt: 219.31 g/mol
InChI Key: IAFHEOBZSVBCHA-UHFFFAOYSA-N
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Description

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with an ethyl group and a 2-methylphenyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzoyl chloride with thiosemicarbazide to form the intermediate 2-methylphenylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine: Similar structure but without the methyl group on the phenyl ring.

    N-ethyl-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

    N-ethyl-5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a nitro group instead of a methyl group on the phenyl ring.

Uniqueness: N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct from other similar thiadiazole derivatives.

Properties

IUPAC Name

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFHEOBZSVBCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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